Paclitaxel, the parent compound of Taxol 7,2'-diacetate, was first isolated in 1971 by Monroe Wall and Mansukh Wani from the bark of Taxus brevifolia. The natural abundance of paclitaxel in yew trees is relatively low, prompting the development of semi-synthetic methods to produce derivatives like Taxol 7,2'-diacetate .
The synthesis of Taxol 7,2'-diacetate typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice. Strong bases such as lithium tert-butoxide are often employed to facilitate deprotection steps .
The molecular formula for Taxol 7,2'-diacetate is with a molecular weight of approximately 853.9 g/mol .
Taxol 7,2'-diacetate participates in several chemical reactions typical for taxanes:
The stability of Taxol 7,2'-diacetate under physiological conditions is crucial for its effectiveness as an anticancer agent. Its reactivity profile must be carefully managed during formulation for therapeutic use.
Taxol 7,2'-diacetate exerts its anticancer effects primarily through the stabilization of microtubules. This action disrupts normal mitotic spindle formation during cell division:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structure .
Taxol 7,2'-diacetate is primarily utilized in scientific research focused on cancer treatment due to its potent antitumor activity. Its applications include:
The discovery of paclitaxel in 1962 initiated the taxane therapeutic class. USDA botanist Arthur Barclay collected Taxus brevifolia (Pacific yew) bark samples during a National Cancer Institute (NCI)-sponsored plant screening program. Monroe Wall and Mansukh Wani at Research Triangle Institute isolated paclitaxel in 1964, publishing its structure in 1971 [1] [3] [6].
Key developments in taxane optimization include:
Table 1: Evolution of Taxane Derivatives
Year | Milestone | Significance |
---|---|---|
1971 | Paclitaxel structure published | Foundation for taxane chemistry [1] |
1992 | FDA approves paclitaxel (ovarian cancer) | Validates microtubule stabilization as target [6] |
2000s | Diacetate analogues synthesized | Address solubility and resistance [4] |
2025 | Taxol pathway genes fully identified | Enables heterologous baccatin III production [8] |
Taxol 7,2'-diacetate shares paclitaxel’s core diterpenoid skeleton (C47H51NO14) but incorporates acetyl groups at C-7 and the C-2' position of the side chain [1] [4]. These modifications strategically alter molecular interactions:
Structural impact:
Table 2: Structural Comparison of Key Taxanes
Compound | R7 | R2' | Molecular Formula | Role |
---|---|---|---|---|
Paclitaxel (Taxol®) | OH | OH | C47H51NO14 | Parent compound [1] |
10-Deacetylbaccatin III | H | – | C29H36O10 | Semi-synthetic precursor [4] |
Taxol 7,2'-diacetate | OCOCH3 | OCOCH3 | C51H55NO16 | Optimized analogue [4] |
Docetaxel (Taxotere®) | OH | OtBu | C43H53NO14 | Approved side-chain variant [1] |
Paclitaxel’s clinical limitations drive diacetate development. Key issues include:
A. Solubility and Formulation Challenges:
B. Metabolic Instability and Efflux:
C. Resistance in Solid Tumors:
Table 3: Pharmacokinetic Parameters of Paclitaxel vs. Target Profile for Diacetate
Parameter | Paclitaxel | Taxol 7,2'-Diacetate (Goals) | Impact |
---|---|---|---|
Water Solubility | 0.7 µg/mL | >50 µg/mL | Cremophor-free formulations [2] |
CYP2C8 Affinity (Kd) | 4.2 µM | >20 µM | Reduced deactivation [5] |
P-gp Efflux Ratio | 8.5 | <3.0 | Enhanced tumor retention [5] |
Microtubule Binding ΔG | -9.8 kcal/mol | <-11.2 kcal/mol | Overcomes tubulin mutations [4] |
Compounds Mentioned
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1